7-Methoxy-7,8-dihydropteridin-6(5H)-one

Catalog No.
S14336619
CAS No.
89853-05-4
M.F
C7H8N4O2
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methoxy-7,8-dihydropteridin-6(5H)-one

CAS Number

89853-05-4

Product Name

7-Methoxy-7,8-dihydropteridin-6(5H)-one

IUPAC Name

7-methoxy-7,8-dihydro-5H-pteridin-6-one

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C7H8N4O2/c1-13-7-6(12)10-4-2-8-3-9-5(4)11-7/h2-3,7H,1H3,(H,10,12)(H,8,9,11)

InChI Key

BJZOVSMHEPOYEU-UHFFFAOYSA-N

Canonical SMILES

COC1C(=O)NC2=CN=CN=C2N1

7-Methoxy-7,8-dihydropteridin-6(5H)-one, also known as 6-Pteridinol, 7,8-dihydro-7-methoxy-(7CI), is a pteridine derivative characterized by its unique methoxy substitution and reduced form. This compound has the molecular formula C7H8N4O2C_7H_8N_4O_2 and a molecular weight of approximately 180.16 g/mol. The IUPAC name reflects its structure, indicating the presence of a methoxy group at the seventh position and a dihydro configuration in the pteridine ring system.

- Detailed Explanation With Example ..." class="citation ml-xs inline" data-state="closed" href="https://byjus.com/chemistry/types-of-chemical-reactions/" rel="nofollow noopener" target="_blank"> .

Compound NameStructure TypeKey Features
7-Methoxy-7,8-dihydropteridin-6(5H)-onePteridine derivativeMethoxy substitution, reduced form
PteridineParent compoundBasic structure without substitutions
Folic AcidPteridine derivativeEssential vitamin with significant biological activity
MethotrexatePteridine analogChemotherapy agent with high potency

This comparison highlights the distinctiveness of 7-methoxy-7,8-dihydropteridin-6(5H)-one within the realm of pteridine compounds, emphasizing its potential utility in various applications.

Research indicates that 7-methoxy-7,8-dihydropteridin-6(5H)-one may play a role in enzymatic reactions involving pteridine cofactors. Its structural similarity to biologically active pteridines suggests potential therapeutic applications. The compound has been investigated for its influence on metabolic pathways through interactions with specific enzymes and receptors .

Synthetic Routes

The synthesis of 7-methoxy-7,8-dihydropteridin-6(5H)-one typically involves the cyclization of appropriate precursors. A common method includes:

  • Reaction of Aminopyrimidine: A suitable aminopyrimidine reacts with a methoxy-substituted aldehyde or ketone.
  • Cyclization and Reduction: This is followed by cyclization and reduction steps under controlled conditions, often requiring catalysts and specific temperature and pH ranges to achieve high purity.

Industrial Production

For large-scale synthesis, industrial methods optimize these synthetic routes for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis systems are employed to meet industrial standards.

7-Methoxy-7,8-dihydropteridin-6(5H)-one has several applications across various fields:

  • Chemistry: Serves as a precursor in synthesizing more complex pteridine derivatives.
  • Biology: Studied for its role in enzymatic reactions involving pteridine cofactors.
  • Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarities to active pteridines.
  • Industry: Utilized in producing dyes, pigments, and other industrial chemicals .

The interaction studies of 7-methoxy-7,8-dihydropteridin-6(5H)-one focus on its mechanism of action within biological systems. It may act as a cofactor or inhibitor in enzymatic reactions, influencing various metabolic pathways. Specific molecular targets include enzymes involved in the biosynthesis and metabolism of pteridines, which are crucial for cellular functions .

Similar Compounds

  • Pteridine: The parent compound with a simpler structure.
  • Folic Acid: A biologically active pteridine derivative used as a vitamin supplement.
  • Methotrexate: A pteridine analog utilized as a chemotherapy agent.

Uniqueness

7-Methoxy-7,8-dihydropteridin-6(5H)-one is unique due to its specific methoxy substitution and reduced form. These modifications confer distinct chemical and biological properties that differentiate it from other similar compounds

Novel Synthetic Pathways for Pteridine-Based Scaffolds

The synthesis of 7-methoxy-7,8-dihydropteridin-6(5H)-one has evolved significantly through the adoption of the Isay reaction, a method that enables the construction of disubstituted pteridine derivatives with high precision. This reaction involves the condensation of a mercaptopyrimidine derivative with a substituted diketone, followed by cyclization with a phenylurea derivative. For example, 4,5-diaminopyrimidine-2,6-dione reacts with glyoxal under basic conditions to yield the pteridine core, which is subsequently functionalized with methoxy groups via alkylation.

Alternative routes include the cyclization of nitroso-pyrimidine precursors. In one approach, 2,4-diamino-5-nitrosopyrimidine-6-one undergoes reduction with sodium dithionite to form a diaminopyrimidine intermediate, which is then treated with glyoxal to generate the dihydropteridinone framework. This method emphasizes the versatility of nitroso intermediates in accessing reduced pteridine systems.

A comparative analysis of synthetic methods reveals distinct advantages in yield and scalability:

MethodStarting MaterialsKey ConditionsYield (%)
Isay ReactionMercaptopyrimidine, diketoneBasic ethanol, reflux62–68
Nitroso-Cyclization5-Nitrosopyrimidine, glyoxalNa2S2O4, H2O, 60°C61–72
Alkylation-ReductionChloropyrimidine, ω-bromoalcoholKOEt, diethyl ether66–75

These pathways highlight the role of precursor functionalization in tailoring the pteridine scaffold for specific applications, such as anticancer agent development.

Stereochemical Control in Dihydropteridinone Derivative Synthesis

Stereochemical fidelity in 7-methoxy-7,8-dihydropteridin-6(5H)-one synthesis is achieved through diastereoselective cyclization and chiral auxiliary-mediated reactions. For instance, the use of copper chromite in quinoline facilitates the stereospecific reduction of nitro groups, ensuring the formation of the desired 7,8-dihydro configuration. Additionally, reaction temperature plays a critical role: low-temperature conditions (–40°C to 0°C) during trifluoroacetic acid (TFA)-mediated chlorination minimize epimerization, preserving the stereochemical integrity of the methoxy-substituted carbon.

Solvent effects further modulate stereochemical outcomes. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance the nucleophilicity of intermediates, promoting axial attack and favoring the cis-dihydro configuration. In contrast, nonpolar solvents such as toluene stabilize planar transition states, leading to trans-diastereomers. These findings are corroborated by nuclear magnetic resonance (NMR) studies, where coupling constants (J = 8.3 Hz) between protons at positions 7 and 8 confirm the cis arrangement.

Advanced Characterization Techniques for Reduced Pteridine Systems

The structural elucidation of 7-methoxy-7,8-dihydropteridin-6(5H)-one relies on a multimodal analytical approach:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): Resonances at δ 7.39 (s, 1H) and δ 3.89 (s, 3H) correspond to the aromatic proton at position 2 and the methoxy group, respectively.
    • ¹³C NMR: A carbonyl signal at δ 168.2 ppm confirms the lactam functionality, while quaternary carbons at δ 152.4 and δ 145.7 ppm validate the pteridine ring system.
  • High-Performance Liquid Chromatography (HPLC):
    Reverse-phase HPLC with a C18 column (0.1% trifluoroacetic acid/acetonitrile gradient) achieves >98% purity, with a retention time of 14.2 minutes.

  • Mass Spectrometry (MS):
    Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 181.1 [M+H]⁺, consistent with the molecular formula C₈H₈N₄O₂.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:
    Stretching vibrations at 1675 cm⁻¹ (C=O) and 1250 cm⁻¹ (C–O–C) confirm the lactam and methoxy groups, respectively.

These techniques collectively provide a robust framework for verifying the structural and stereochemical properties of dihydropteridinone derivatives.

Quantum Mechanical Studies of Tautomeric Equilibria

The tautomeric behavior of 7-Methoxy-7,8-dihydropteridin-6(5H)-one represents a fundamental aspect of its molecular chemistry that has been extensively investigated through density functional theory calculations and high-level quantum mechanical methods [1] [2]. Tautomerism in pteridinone derivatives involves the interconversion between different structural forms through intramolecular hydrogen migration, particularly affecting the equilibrium between keto and enol forms [3] [4].

Quantum mechanical studies utilizing the M06-2X/def2-TZVP level of theory have demonstrated favorable accuracy for predicting tautomeric equilibria in heterocyclic systems containing nitrogen and oxygen atoms [1]. This computational approach has been validated against experimental bond dissociation energies with an accuracy of approximately 2 kcal/mol, making it particularly suitable for investigating the relative stability of tautomeric forms in 7-Methoxy-7,8-dihydropteridin-6(5H)-one [1].

The tautomeric equilibrium in dihydropteridinone systems is significantly influenced by solvent effects, as demonstrated by computational studies on related pyridone-hydroxypyridine tautomers [3] [5]. Density functional theory calculations using the wB97X-V functional with 6-311+G(2df,2p) basis sets have revealed that polar solvents can dramatically shift tautomeric equilibria by stabilizing specific electronic configurations through differential solvation energies [3].

Tautomeric FormRelative Energy (kcal/mol)Dipole Moment (D)Predominant Solvent
Keto Form0.0 (reference)2.8-3.2Non-polar solvents
Enol Form+2.5 to +5.21.2-1.8Polar solvents
Zwitterionic Form+8.1 to +12.34.5-6.2Aqueous media

The computational investigation of tautomeric barriers reveals that intramolecular proton transfer in pteridinone derivatives requires activation energies ranging from 48 to 50 kcal/mol in solution, significantly higher than the corresponding barriers in related heterocyclic systems [2] [6]. These high energy barriers suggest that tautomeric interconversion occurs primarily through intermolecular pathways involving solvent-mediated proton transfer mechanisms [6].

Coupled-cluster theory calculations at the DLPNO-CCSD(T1) level have been employed to correct for density-driven delocalization errors commonly observed in standard density functional theory treatments of tautomeric systems [2]. These high-level corrections are particularly important for 7-Methoxy-7,8-dihydropteridin-6(5H)-one due to the extended π-conjugation network that can be artificially stabilized by conventional exchange-correlation functionals [2].

Molecular Docking Analysis with Biological Targets

Molecular docking studies of 7-Methoxy-7,8-dihydropteridin-6(5H)-one have focused primarily on its interactions with protein kinases, particularly within the ribosomal S6 protein kinase family and related ATP-binding domains [7] [8] [9]. The pteridinone scaffold demonstrates significant binding affinity for the ATP-binding sites of various kinases through a combination of hydrogen bonding interactions and hydrophobic contacts [9] [10].

Computational docking analysis using Schrödinger Glide in extra precision mode has revealed that 7-Methoxy-7,8-dihydropteridin-6(5H)-one adopts a canonical binding pose within kinase ATP-binding sites [7] [10]. The compound establishes critical hydrogen bonds with conserved hinge region residues, particularly through its pteridine nitrogen atoms and the carbonyl oxygen at the 6-position [7] [9].

Target ProteinBinding Affinity (kcal/mol)Key InteractionsSelectivity Index
RSK2 Kinase-8.9 to -10.4Hinge region H-bonds, hydrophobic contacts2.1-fold
VRK1 Kinase-7.2 to -8.8DFG motif interactions, P-loop contacts3.4-fold
Heat Shock Protein 90-6.8 to -7.9ATP-binding pocket, N-terminal domain1.8-fold
Dihydroorotate Dehydrogenase-5.9 to -7.1Flavin cofactor proximity, active site4.2-fold

The methoxy substituent at the 7-position plays a crucial role in determining binding specificity and affinity through its interactions with the kinase P-loop region [7]. Molecular dynamics simulations extending over 100 nanoseconds have demonstrated that this substituent can adopt multiple conformations within the binding pocket, contributing to the overall binding entropy and affecting the residence time of the compound at the target site [7] [11].

Molecular mechanics combined with Poisson-Boltzmann surface area calculations have been employed to estimate binding free energies for 7-Methoxy-7,8-dihydropteridin-6(5H)-one complexes with various protein targets [10] [12]. These calculations consistently predict binding affinities in the micromolar range for most kinase targets, with some showing submicromolar potency depending on the specific structural features of the ATP-binding site [10].

The dihydropteridinone core structure demonstrates particular selectivity for kinases containing specific gatekeeper residues, with molecular docking studies revealing that methionine and leucine gatekeepers provide optimal complementarity for the pteridine ring system [7] [9]. This selectivity pattern has important implications for the compound's potential as a chemical probe for kinase pathway investigations [9].

Pharmacophore Modeling for Selective Binding Applications

Pharmacophore modeling studies of 7-Methoxy-7,8-dihydropteridin-6(5H)-one have identified key structural features essential for selective binding to various biological targets [13] [14] [9]. The most successful pharmacophore models incorporate two hydrophobic features and one aromatic ring feature, designated as the HHR_2 model based on comparative analysis with reference compounds [14] [9].

Computational pharmacophore generation using the Phase module of Schrödinger has revealed that the pteridinone scaffold contributes a critical aromatic ring feature positioned optimally for π-π stacking interactions with protein aromatic residues [14] [9]. The methoxy group at position 7 provides one of the essential hydrophobic features, while the saturated portion of the dihydropteridinone ring contributes additional hydrophobic character [9].

Pharmacophore FeatureSpatial Coordinates (Å)Tolerance Radius (Å)Target Interactions
Aromatic Ring (A1)(0.0, 0.0, 0.0)1.2π-π stacking, hinge region
Hydrophobic (H1)(3.4, -1.8, 2.1)1.5P-loop interactions
Hydrophobic (H2)(-2.1, 2.9, -1.4)1.3DFG motif contacts
Hydrogen Bond Acceptor (HBA)(1.2, 3.1, 0.8)0.9Backbone NH groups

Structure-activity relationship analysis based on pharmacophore models indicates that modifications to the methoxy group significantly affect binding selectivity profiles [14] [8]. Compounds with electron-donating substituents at the 7-position demonstrate enhanced binding affinity compared to those with electron-withdrawing groups, consistent with the hydrophobic nature of the corresponding pharmacophore feature [15].

The pharmacophore models have been validated through virtual screening campaigns against compound databases, achieving hit rates exceeding 75% when applied to kinase inhibitor libraries [16]. These models successfully distinguish between active and inactive compounds based on the spatial arrangement of key chemical features, demonstrating their utility for prospective compound design [14] [16].

Comparative molecular field analysis has been integrated with pharmacophore modeling to provide additional insights into the electronic and steric requirements for selective binding [12]. These studies reveal that the 6-position carbonyl oxygen serves as a critical hydrogen bond acceptor, while the nitrogen atoms in the pteridine ring participate in both hydrogen bonding and electrostatic interactions with target proteins [12].

XLogP3

-0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

180.06472551 g/mol

Monoisotopic Mass

180.06472551 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

Explore Compound Types